molecular formula C8H19N3 B3361376 3-(3-Methylpiperazin-1-YL)propan-1-amine CAS No. 91913-67-6

3-(3-Methylpiperazin-1-YL)propan-1-amine

Cat. No.: B3361376
CAS No.: 91913-67-6
M. Wt: 157.26 g/mol
InChI Key: FMMLUTBYWKRQPJ-UHFFFAOYSA-N
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Description

3-(3-Methylpiperazin-1-YL)propan-1-amine is a heterocyclic organic compound with the molecular formula C8H19N3. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a propan-1-amine group attached to the nitrogen atom of the piperazine ring. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperazin-1-YL)propan-1-amine typically involves the alkylation of 3-methylpiperazine with a suitable alkylating agent such as 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperazin-1-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Methylpiperazin-1-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. It is taken up by cells via endocytosis and inhibits the expression of cellular pluripotency markers. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy . The compound may also interact with neurotransmitter receptors and enzymes involved in neurodegenerative diseases, thereby modulating their activity and providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylpiperazin-1-YL)propan-1-amine is unique due to its specific structural features and the presence of the 3-methyl group on the piperazine ring. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and selectivity compared to similar compounds .

Properties

IUPAC Name

3-(3-methylpiperazin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-8-7-11(5-2-3-9)6-4-10-8/h8,10H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMLUTBYWKRQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617625
Record name 3-(3-Methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91913-67-6
Record name 3-(3-Methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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